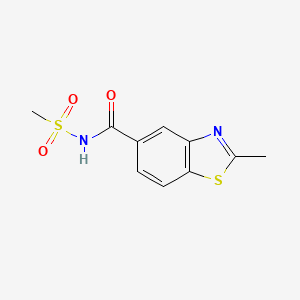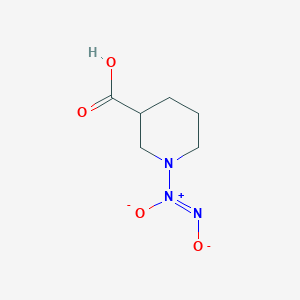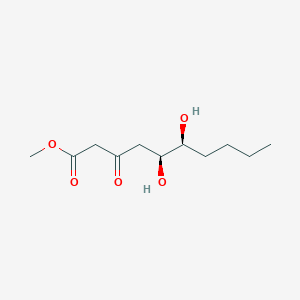silane CAS No. 825628-45-3](/img/structure/B14222762.png)
[3-(Ethenyloxy)-3-phenylprop-1-yn-1-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane is an organosilicon compound that features a unique combination of an ethenyloxy group, a phenyl group, and a prop-1-yn-1-yl group attached to a trimethylsilyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane typically involves the reaction of a phenylacetylene derivative with a trimethylsilyl-protected ethenyloxy group under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which is performed in the presence of a base like triethylamine and a palladium catalyst such as Pd(PPh3)2Cl2. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethenyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or ozone can be used for oxidation reactions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are common.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane involves its interaction with specific molecular targets. The ethenyloxy group can participate in electrophilic addition reactions, while the alkyne moiety can undergo cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures, which are crucial in its applications in synthesis and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane
- 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane
Uniqueness
The unique combination of functional groups in 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane provides it with distinct reactivity and versatility compared to its analogs. The trimethylsilyl group offers stability and ease of handling, while the ethenyloxy and phenyl groups contribute to its reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
825628-45-3 |
|---|---|
Formule moléculaire |
C14H18OSi |
Poids moléculaire |
230.38 g/mol |
Nom IUPAC |
(3-ethenoxy-3-phenylprop-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C14H18OSi/c1-5-15-14(11-12-16(2,3)4)13-9-7-6-8-10-13/h5-10,14H,1H2,2-4H3 |
Clé InChI |
RMTBASFFCYUYPF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC(C1=CC=CC=C1)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[1-(4-Fluorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14222714.png)






![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
